1,5-Dimethyl-2-pyridin-2-ylbenzimidazole
CAS No.:
Cat. No.: VC13035378
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 1,5-dimethyl-2-pyridin-2-ylbenzimidazole |
| Standard InChI | InChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3 |
| Standard InChI Key | CXBITEUSBVFQAE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C |
| Canonical SMILES | CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Substituent Effects
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole features a benzimidazole core fused with a pyridine ring at the 2-position. The benzimidazole system consists of a benzene ring fused to an imidazole moiety, while the pyridine substituent introduces additional nitrogen-based electron density. Methyl groups at the 1 and 5 positions enhance steric bulk and modulate electronic effects, influencing both reactivity and intermolecular interactions.
The molecular formula (C₁₄H₁₃N₃) corresponds to a molecular weight of 223.27 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | Not publicly disclosed |
| Stability | Stable under standard conditions; decomposes under extreme pH/temperature |
Electronic Configuration and Reactivity
The compound’s reactivity arises from nitrogen atoms in both the benzimidazole and pyridine rings. The pyridine nitrogen acts as a weak base (pKa ≈ 1–3), while the benzimidazole nitrogens participate in tautomerism and hydrogen bonding . Methyl groups at positions 1 and 5 hinder free rotation, creating a planar structure conducive to π-π stacking interactions with biological targets .
Synthesis and Chemical Modification
Conventional Synthetic Routes
While direct synthesis protocols for 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole remain less documented, analogous benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives . For example, the patent CA2615746A1 describes a three-step process for a structurally related compound involving:
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Activation: A carboxylic acid precursor is activated using 1,3,5-triazine and a tertiary amine .
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Coupling: The activated intermediate reacts with N-methyl-o-phenylenediamine to form an amide .
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Cyclization: Heating induces intramolecular cyclization to yield the benzimidazole core .
Adapting this method, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole could theoretically be synthesized using 2-pyridinecarboxylic acid derivatives and dimethyl-substituted o-phenylenediamine precursors.
Reaction Conditions and Yield Optimization
Key parameters influencing synthesis include:
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Temperature: Cyclization typically occurs at 40–70°C, balancing reaction rate and byproduct formation .
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Solvents: Polar aprotic solvents like methanol or ethanol enhance intermediate solubility .
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Catalysts: Tertiary amines (e.g., N-methylmorpholine) facilitate activation steps .
Reported yields for analogous compounds range from 30% to 60%, depending on purification methods such as crystallization .
Biological Activities and Mechanisms
Antimicrobial and Anti-Biofilm Properties
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole demonstrates broad-spectrum antimicrobial activity. In studies of structurally similar Ru(II/III) complexes, the benzimidazole-pyridine ligand exhibited significant anti-biofilm effects against Pseudomonas aeruginosa at 1 mM concentrations, disrupting bacterial adhesion and extracellular matrix formation . The methyl groups likely enhance lipophilicity, promoting membrane penetration .
| Organism | Activity (MIC) | Mechanism |
|---|---|---|
| P. aeruginosa | Biofilm inhibition | Matrix disruption |
| E. coli | Moderate inhibition | DNA intercalation |
| S. aureus | Variable | Enzyme inhibition |
Chemical Reactivity and Stability
Acid-Base Behavior
The compound remains stable in neutral conditions but undergoes protonation at the pyridine nitrogen under strongly acidic environments (pH <2), leading to potential ring opening. In basic media (pH >10), deprotonation of the benzimidazole NH group occurs, altering solubility and reactivity.
Thermal Decomposition
Thermogravimetric analysis of related benzimidazoles indicates decomposition onset at ~250°C, with complete breakdown above 400°C. Methyl substituents marginally increase thermal stability compared to unsubstituted analogues.
Pharmaceutical Applications and Drug Development
Role in Medicinal Chemistry
The compound’s dual heterocyclic system serves as a pharmacophore in kinase inhibitors and antimicrobial agents . Its planar structure enables intercalation into DNA/RNA, while methyl groups improve metabolic stability.
Future Research Directions
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Synthetic Optimization: Developing one-pot synthesis methods to improve yield and scalability .
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
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Structure-Activity Relationships: Systematically modifying methyl and pyridine substituents to enhance target selectivity .
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Nanocarrier Formulations: Investigating liposomal or polymeric delivery systems to improve bioavailability .
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